Trp-Tyr

Neuropharmacology Monoamine Oxidase Inhibition Memory Enhancement

Trp-Tyr (CAS 19653-76-0) is a sequence-dependent dipeptide tool compound with validated MAO-B inhibition, GLP-1 secretagogue activity, and uniquely low singlet oxygen reactivity (kr/kt 0.18). Its N-terminal tryptophan configuration is mandatory—Tyr-Trp and free amino acids fail to replicate these effects. Sourced at ≥98% purity for reproducible in vivo cognition studies, enteroendocrine L-cell assays, and photochemical quenching research.

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
CAS No. 19653-76-0
Cat. No. B016943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrp-Tyr
CAS19653-76-0
SynonymsTrp-Tyr
tryptophyl-tyrosine
tryptophyltyrosine
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)[O-])[NH3+]
InChIInChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1
InChIKeyTYYLDKGBCJGJGW-WMZOPIPTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trp-Tyr (CAS 19653-76-0): Aromatic Dipeptide for Neuroactive and Enteroendocrine Research


Trp-Tyr (L-tryptophyl-L-tyrosine, CAS 19653-76-0) is a dipeptide composed of two aromatic amino acids linked by a peptide bond [1]. As an endogenous metabolite reported in Bos taurus, it serves as a fundamental building block in peptide synthesis and as a reference standard in analytical chemistry [2]. The compound possesses a molecular formula of C₂₀H₂₁N₃O₄ and a molecular weight of 367.4 g/mol, with the indole ring of tryptophan and phenol ring of tyrosine conferring unique π-π interaction capabilities and redox activity [3].

Why Trp-Tyr Cannot Be Interchanged with Free Amino Acids or Inverted Sequence Dipeptides


Trp-Tyr exhibits distinct pharmacological and photochemical behavior that diverges sharply from both its constituent free amino acids and its reversed-sequence analog. While tryptophan and tyrosine individually fail to produce the same biological outcomes in key assays, the specific N-terminal tryptophan configuration of Trp-Tyr is a strict requirement for its observed activity—substituting with the Tyr-Trp sequence abolishes the effect [1]. Additionally, the peptide bond context alters photochemical fate: Trp-Tyr demonstrates a markedly lower chemical reaction efficiency with singlet oxygen compared to free tryptophan and other Trp-containing dipeptides, resulting in reduced accumulation of specific oxidative byproducts [2]. These sequence-dependent and context-dependent properties make simple amino acid mixtures or alternative dipeptide combinations unsuitable surrogates for research requiring the precise molecular behavior of Trp-Tyr.

Trp-Tyr Quantitative Differentiation: Comparator-Based Evidence for Research Selection


MAO-B Inhibition and Dopaminergic Enhancement: Trp-Tyr vs. Free Tryptophan

Trp-Tyr demonstrates a functional activity profile not observed with its constituent free amino acids. In vitro assays show that the dipeptide inhibits monoamine oxidase B (MAO-B) activity, whereas free tryptophan, administered at equivalent conditions, does not produce this inhibitory effect [1]. This molecular action translates to a measurable in vivo outcome: Trp-Tyr administration increases dopamine levels in the hippocampus and frontal cortex, an effect absent with free tryptophan [1].

Neuropharmacology Monoamine Oxidase Inhibition Memory Enhancement

Sequence-Specific Memory Enhancement: Trp-Tyr vs. Tyr-Trp and Other Dipeptides

The memory-enhancing effect of Trp-Tyr is strictly sequence-dependent. In scopolamine-induced amnesic mice, oral administration of Trp-Tyr improved spontaneous alternation behavior in the Y-maze test, a measure of spatial working memory. In contrast, the reversed sequence dipeptide Tyr-Trp showed no effect, nor did the free amino acids tryptophan or tyrosine [1]. Furthermore, the effect is N-terminal specific: other dipeptides with N-terminal tryptophan (e.g., Trp-Met, Trp-Val, Trp-Leu, Trp-Phe) also improved memory, but those with C-terminal tryptophan (e.g., Met-Trp) were inactive [1].

Behavioral Pharmacology Cognitive Function Sequence-Activity Relationship

Reduced Photochemical Reactivity: Trp-Tyr vs. Trp-Phe and Trp-Trp

In Rose Bengal-sensitized photooxidation studies at pH 7, Trp-Tyr exhibits a substantially lower chemical reaction efficiency with singlet oxygen (¹O₂) compared to closely related dipeptides and free tryptophan. The kr/kt ratio, representing the fraction of total ¹O₂ quenching events that lead to chemical reaction, is 0.18 for Trp-Tyr. This is markedly lower than the values for Trp-Phe (0.72), Trp-Trp (0.60), and free L-tryptophan (0.65) [1]. The lower kr/kt value is attributed to a higher component of physical deactivation of ¹O₂ by the tyrosine moiety, rather than chemical reaction, resulting in reduced accumulation of kynurenine-type oxidation products compared to free tryptophan [1].

Photochemistry Singlet Oxygen Quenching Oxidative Stability

Enteroendocrine GLP-1 Secretion Stimulation: Trp-Tyr as a Potent Dipeptide Structure

Trp-Tyr has been identified as a dipeptide structure that potently stimulates glucagon-like peptide-1 (GLP-1) secretion in a murine enteroendocrine cell model through comprehensive analysis [1]. This property distinguishes Trp-Tyr from many other dipeptides and positions it as a tool compound for investigating nutrient-sensing mechanisms in L-cells and the incretin axis.

Incretin Biology GLP-1 Secretion Metabolic Research

Trp-Tyr (CAS 19653-76-0): Validated Research and Industrial Application Scenarios


Neuropharmacology: Investigating MAO-B Inhibition and Dopaminergic Memory Enhancement

Use Trp-Tyr as a positive control or tool compound in assays examining monoamine oxidase B (MAO-B) inhibition and its downstream effects on dopaminergic signaling. Its demonstrated ability to inhibit MAO-B in vitro and increase hippocampal and cortical dopamine levels in vivo [1], coupled with its sequence-specific improvement in spatial memory , makes it suitable for studying age-related cognitive decline, tauopathy models, and mechanisms of memory consolidation. Critically, free tryptophan and Tyr-Trp fail to produce these effects, confirming that Trp-Tyr is the required molecular entity for this pathway.

Enteroendocrine and Metabolic Research: Probing GLP-1 Secretion Mechanisms

Employ Trp-Tyr as a defined dipeptide stimulus for investigating nutrient-sensing and GLP-1 secretory pathways in enteroendocrine L-cell models. The compound's potent GLP-1 secretion stimulation activity [1] makes it a valuable tool for incretin biology research, metabolic disease studies, and screening platforms aimed at identifying novel modulators of gut hormone release.

Photochemical Studies: Examining Singlet Oxygen Interactions and Oxidative Fate

Utilize Trp-Tyr in photochemical research as a model system for studying singlet oxygen (¹O₂) quenching and oxidation pathways. The compound's uniquely low kr/kt ratio (0.18) compared to Trp-Phe (0.72), Trp-Trp (0.60), and free tryptophan (0.65) [1] enables investigations into physical versus chemical deactivation mechanisms, tyrosine-mediated quenching effects, and the generation of specific photooxidation products. This is relevant for photodynamic therapy research and understanding oxidative protein modifications.

Analytical Reference and Biophysical Research: Spectral and Structural Studies

Apply Trp-Tyr as a reference standard in HPLC and mass spectrometry for dipeptide analysis, and as a model compound for studying aromatic π-π interactions. The distinct electronic circular dichroism (ECD) exciton bands arising from cross-strand Trp-Tyr pairs [1] provide a spectroscopic signature for investigating peptide folding, β-hairpin stability, and the role of aromatic coupling in protein structure. The compound's well-defined UV absorption properties, stemming from its Trp and Tyr residues, also make it suitable for spectrophotometric calibration and protein quantitation method development.

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